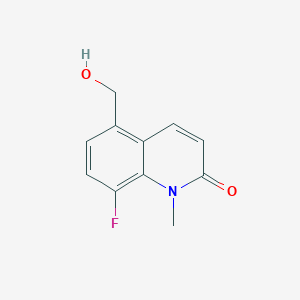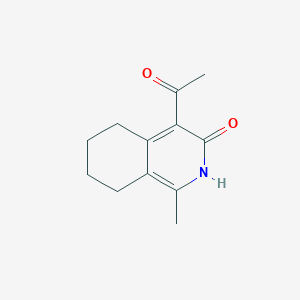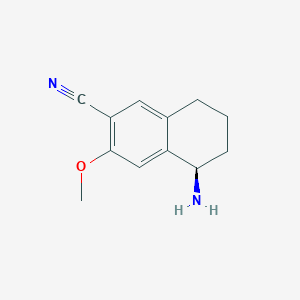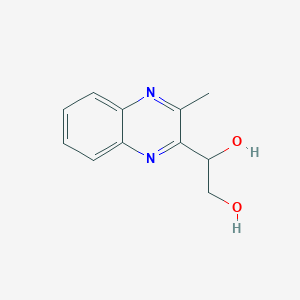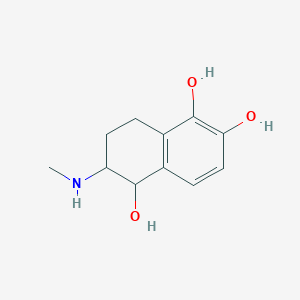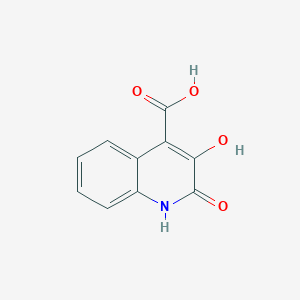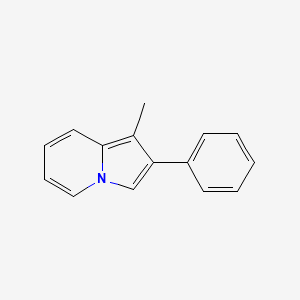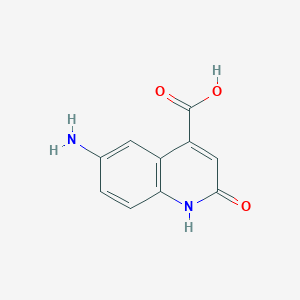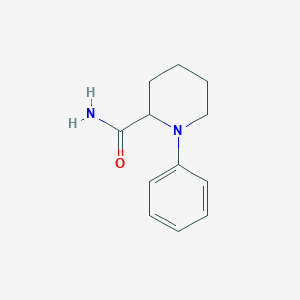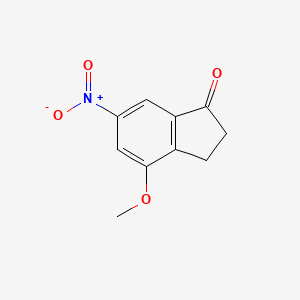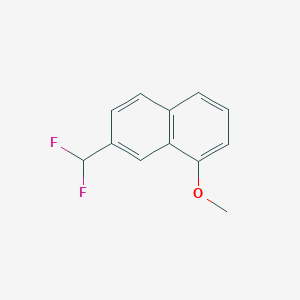
2-(Difluoromethyl)-8-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-8-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-8-methoxynaphthalene typically involves the introduction of the difluoromethyl group into a pre-formed naphthalene derivative. One common method is the nucleophilic substitution reaction, where a suitable naphthalene precursor is reacted with a difluoromethylating agent under controlled conditions. For example, the reaction of 8-methoxynaphthalene with a difluoromethylating reagent such as difluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of commercial difluoromethylating agents and advancements in catalytic methods can further streamline the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-8-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the difluoromethyl group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)-8-naphthaldehyde or 2-(Difluoromethyl)-8-naphthoic acid.
Reduction: Formation of 2-(Methyl)-8-methoxynaphthalene.
Substitution: Formation of halogenated derivatives such as 2-(Difluoromethyl)-8-bromonaphthalene.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-8-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-8-methoxynaphthalene is primarily influenced by the presence of the difluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The difluoromethyl group can also act as a hydrogen bond donor, interacting with specific molecular targets and pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-8-methoxynaphthalene
- 2-(Chloromethyl)-8-methoxynaphthalene
- 2-(Bromomethyl)-8-methoxynaphthalene
Uniqueness
2-(Difluoromethyl)-8-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a versatile functional group in various applications .
Propiedades
Fórmula molecular |
C12H10F2O |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
7-(difluoromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7,12H,1H3 |
Clave InChI |
LXNDMSCPRNRXOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=C(C=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


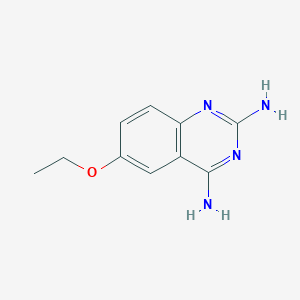
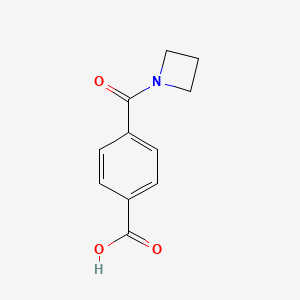
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)

